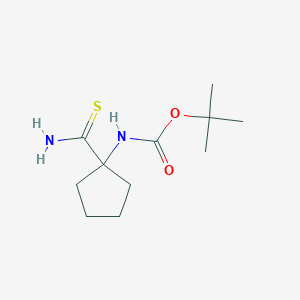
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(1-carbamothioylcyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H20N2O2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate, with the chemical formula C11H20N2O2S and CAS number 845643-62-1, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, toxicity, and relevant case studies.
- Molecular Weight : 244.35 g/mol
- IUPAC Name : tert-butyl (1-carbamothioylcyclopentyl)carbamate
- Structure :
- SMILES: CC(C)(C)OC(=O)NC1(C(N)=S)CCCC1
The biological activity of carbamate compounds often involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) at synaptic junctions. This mechanism is crucial for understanding the potential neurotoxic effects associated with this compound.
Acetylcholinesterase Inhibition
Carbamates, including this compound, typically cause reversible inhibition of AChE. This results in increased levels of ACh, which can lead to overstimulation of cholinergic receptors in both the central and peripheral nervous systems. The extent and duration of this inhibition depend on the specific structure and substituents of the carbamate.
Toxicological Profile
| Compound | Route | LD50 (mg/kg) |
|---|---|---|
| Carbofuran | Oral | 5 |
| Propoxur | Dermal | 120 |
| General Carbamates | Varies | <50 to >500 |
The toxicity profile indicates that while some carbamates are highly toxic, others may have moderate toxicity.
Case Studies and Research Findings
Research on similar carbamate compounds provides insights into the biological activity and potential health impacts of this compound.
Case Study 1: Misdiagnosis in Poisoning
A study highlighted a case where a patient was misdiagnosed with organophosphate poisoning but was actually suffering from carbofuran poisoning. This emphasizes the importance of accurate identification of carbamate exposure due to overlapping symptoms with organophosphates, such as respiratory failure and CNS depression .
Case Study 2: Clinical Effects
In clinical settings, carbamate poisoning can lead to symptoms such as muscle twitching, salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure. The management often involves the use of atropine to counteract muscarinic effects .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCTWESWQKGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















